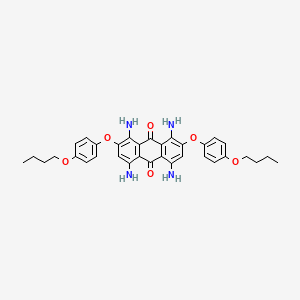
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core substituted with amino groups and butoxyphenoxy groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
Preparation of Anthracene-9,10-dione Core: This step often involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction. Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, followed by reduction with agents like tin(II) chloride or iron powder.
Attachment of Butoxyphenoxy Groups: The butoxyphenoxy groups are introduced through nucleophilic aromatic substitution reactions, where the anthracene core reacts with 4-butoxyphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The butoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Potassium carbonate, 4-butoxyphenol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce a variety of substituted anthracene derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function.
Pathways Involved: It may participate in redox reactions, binding to specific receptors or enzymes, and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its methyl and ethoxy analogs. These differences can influence its applications and effectiveness in various scientific and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
88600-90-2 |
|---|---|
Formule moléculaire |
C34H36N4O6 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18H,3-6,15-16,35-38H2,1-2H3 |
Clé InChI |
LLZQUTKTZUUDDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


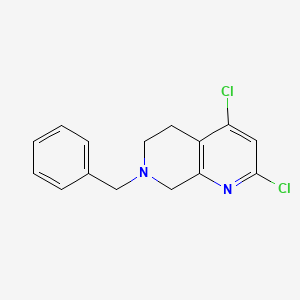
![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
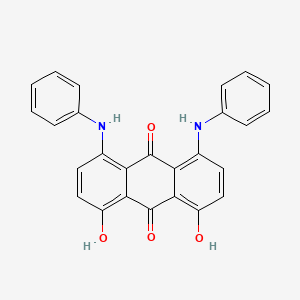

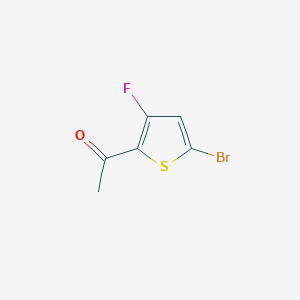
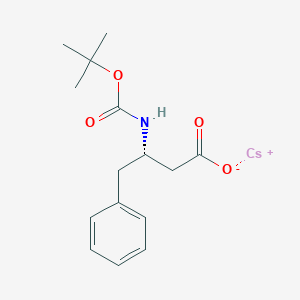
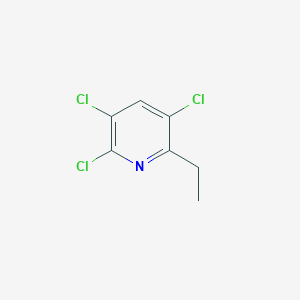
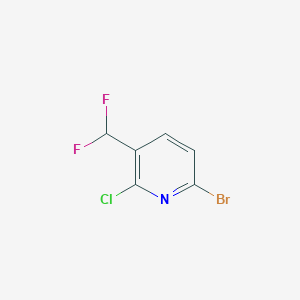
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
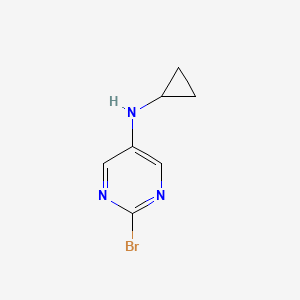
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)

